molecular formula C8H11NOS B13004767 2-Methoxy-5-(methylthio)aniline

2-Methoxy-5-(methylthio)aniline

Cat. No.: B13004767
M. Wt: 169.25 g/mol
InChI Key: UCVUAHCQMOTWLC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylthio)aniline is an aromatic amine with the molecular formula C8H11NOS. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methoxy and methylthio groups at the 2 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylthio)aniline can be achieved through several methods. One common approach involves the methylation of 2-(methylthio)aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products. The use of environmentally benign reagents and conditions is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Methoxy-5-(methylthio)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylthio)aniline involves its interaction with various molecular targets and pathways. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Biological Activity

2-Methoxy-5-(methylthio)aniline, with the molecular formula C8_8H11_{11}NOS, is an aromatic amine derivative of aniline. Its unique structure features methoxy and methylthio functional groups, which confer distinct biological properties. This article explores its biological activities, focusing on antimicrobial and anticancer properties, as well as its potential applications in various fields.

The compound is characterized by the following structural features:

  • Methoxy Group : Enhances electron density and solubility.
  • Methylthio Group : Influences reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated effectiveness against various pathogens, including:

Microorganism Activity
Staphylococcus aureusEffective
Bacillus subtilisEffective
Escherichia coliModerate Activity
Candida albicansModerate Activity

A study reported that copper(II) complexes of methylthioanilines exhibited higher antimicrobial activity than the parent ligands, suggesting that metal coordination could enhance efficacy against certain bacteria .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Modulation of signaling pathways associated with tumor growth.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing cellular processes.
  • Oxidative Stress Modulation : It may alter oxidative stress levels within cells, contributing to its antimicrobial and anticancer effects.
  • Metal Coordination : As observed in studies involving copper complexes, the coordination of metal ions can significantly enhance biological activity by altering the electronic properties of the ligand .

Study on Antimicrobial Activity

In a comparative study, various derivatives of methylthioanilines were synthesized and tested for antimicrobial efficacy. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of several standard antibiotics .

Anticancer Research

Another study focused on the anticancer properties of related compounds, demonstrating that structural modifications could lead to increased cytotoxicity against human cancer cell lines. The presence of methoxy and methylthio groups was crucial for enhancing the interaction with cellular targets involved in cancer progression .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-methoxy-5-methylsulfanylaniline

InChI

InChI=1S/C8H11NOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,9H2,1-2H3

InChI Key

UCVUAHCQMOTWLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC)N

Origin of Product

United States

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